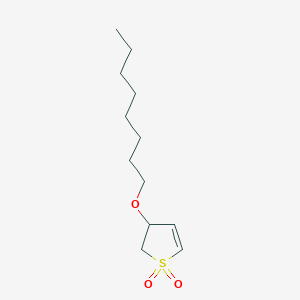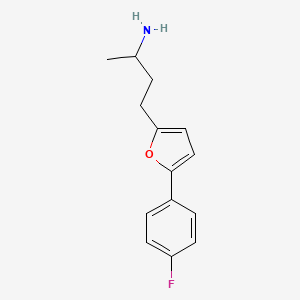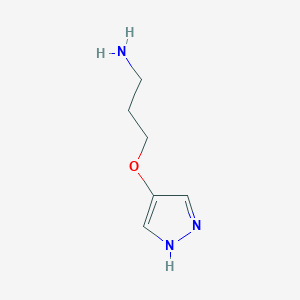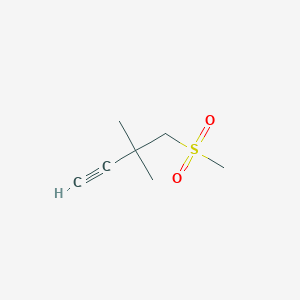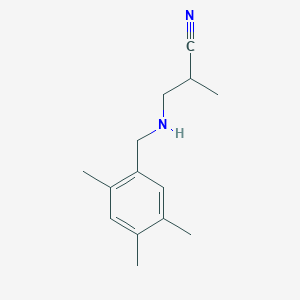
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and an amine group attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile typically involves the reaction of 2,4,5-trimethylbenzylamine with 2-methyl-3-bromopropanenitrile. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzylamine derivatives.
科学的研究の応用
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The amine group can form covalent bonds with electrophilic centers in enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the benzylamine moiety.
2-Amino-5-mercapto-1,3,4-thiadiazole: A heterocyclic compound with different functional groups but similar applications in medicinal chemistry.
Uniqueness
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile is unique due to the presence of both a nitrile and an amine group attached to a benzyl ring, providing a versatile scaffold for chemical modifications and potential biological activities.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
2-methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile |
InChI |
InChI=1S/C14H20N2/c1-10(7-15)8-16-9-14-6-12(3)11(2)5-13(14)4/h5-6,10,16H,8-9H2,1-4H3 |
InChIキー |
FABBTNAEXBUTTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CNCC(C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


